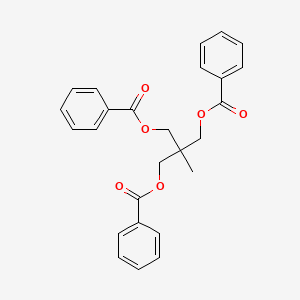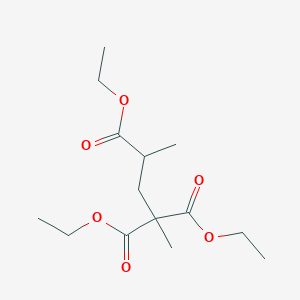
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is a chemical compound that belongs to the class of nitroanilines This compound is characterized by the presence of two chlorine atoms and three nitro groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of N-(2,3-dichlorophenyl)aniline. The process begins with the preparation of N-(2,3-dichlorophenyl)aniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, leading to the inhibition or activation of various biochemical processes. The nitro groups play a crucial role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dichlorophenyl)piperazine: A compound with similar structural features but different functional groups.
N-(2,4-dichlorophenyl)-2-chloroacetamide: Another dichlorophenyl derivative with distinct chemical properties.
Uniqueness
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which impart specific chemical reactivity and biological activity. The combination of chlorine and nitro groups on the aniline ring makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
63033-86-3 |
|---|---|
Formule moléculaire |
C12H6Cl2N4O6 |
Poids moléculaire |
373.10 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-7-2-1-3-8(11(7)14)15-12-9(17(21)22)4-6(16(19)20)5-10(12)18(23)24/h1-5,15H |
Clé InChI |
NOKWYTXDQDBJGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)








![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)



